Cas no 1805654-73-2 (2-Cyano-3,6-dibromobenzoic acid)
2-Cyano-3,6-dibromobenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Cyano-3,6-dibromobenzoic acid
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- Inchi: 1S/C8H3Br2NO2/c9-5-1-2-6(10)7(8(12)13)4(5)3-11/h1-2H,(H,12,13)
- InChI Key: NUDFLUGPCGRVCW-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(C#N)=C1C(=O)O)Br
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 260
- XLogP3: 2.5
- Topological Polar Surface Area: 61.1
2-Cyano-3,6-dibromobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013021686-250mg |
2-Cyano-3,6-dibromobenzoic acid |
1805654-73-2 | 97% | 250mg |
470.40 USD | 2021-06-24 | |
| Alichem | A013021686-500mg |
2-Cyano-3,6-dibromobenzoic acid |
1805654-73-2 | 97% | 500mg |
806.85 USD | 2021-06-24 | |
| Alichem | A013021686-1g |
2-Cyano-3,6-dibromobenzoic acid |
1805654-73-2 | 97% | 1g |
1,534.70 USD | 2021-06-24 |
2-Cyano-3,6-dibromobenzoic acid Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 2-Cyano-3,6-dibromobenzoic acid
2-Cyano-3,6-dibromobenzoic Acid: A Comprehensive Overview of CAS No. 1805654-73-2
2-Cyano-3,6-dibromobenzoic acid (CAS No. 1805654-73-2) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a cyano group and two bromine atoms attached to a benzoic acid framework. The combination of these functional groups endows 2-Cyano-3,6-dibromobenzoic acid with a range of chemical properties that make it an important intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
The molecular formula of 2-Cyano-3,6-dibromobenzoic acid is C9H4Br2NO2, and its molecular weight is approximately 314.93 g/mol. The compound exists as a white to off-white solid at room temperature and is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solubility properties make it suitable for use in a variety of chemical reactions and biological assays.
In recent years, 2-Cyano-3,6-dibromobenzoic acid has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its use as a building block in the synthesis of novel antitumor agents. Research has shown that compounds derived from 2-Cyano-3,6-dibromobenzoic acid exhibit potent cytotoxic activity against various cancer cell lines, including those resistant to conventional chemotherapy. For instance, a study published in the Journal of Medicinal Chemistry reported that a series of derivatives synthesized from 2-Cyano-3,6-dibromobenzoic acid demonstrated significant antiproliferative effects on human breast cancer cells (MCF-7) and colon cancer cells (HCT-116).
Beyond its potential in oncology, 2-Cyano-3,6-dibromobenzoic acid has also been explored for its role in the development of new antimicrobial agents. The presence of bromine atoms and the cyano group provides this compound with unique electronic properties that can disrupt microbial cell membranes and inhibit bacterial growth. A recent study in the European Journal of Medicinal Chemistry highlighted the antimicrobial activity of 2-Cyano-3,6-dibromobenzoic acid-based derivatives against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli.
The synthetic versatility of 2-Cyano-3,6-dibromobenzoic acid has also made it an attractive candidate for the development of new materials with advanced functional properties. In materials science, this compound has been used as a precursor for the synthesis of conductive polymers and photovoltaic materials. The ability to fine-tune the electronic properties through chemical modifications opens up possibilities for applications in organic electronics and renewable energy technologies.
In addition to its synthetic utility, 2-Cyano-3,6-dibromobenzoic acid has been investigated for its potential as a probe molecule in biological studies. Its unique structure allows it to interact with specific biomolecules, making it useful for studying protein-ligand interactions and enzyme inhibition. For example, researchers have utilized derivatives of 2-Cyano-3,6-dibromobenzoic acid to investigate the binding mechanisms of key enzymes involved in metabolic pathways and signal transduction processes.
The environmental impact of chemicals used in research and industrial applications is an important consideration. Studies have shown that 2-Cyano-3,6-dibromobenzoic acid, when properly handled and disposed of according to environmental guidelines, does not pose significant ecological risks. However, it is crucial to adhere to best practices for waste management and disposal to ensure minimal environmental impact.
In conclusion, CAS No. 1805654-73-2: 2-Cyano-3,6-dibromobenzoic acid is a multifaceted compound with a wide range of applications in chemistry, biology, and pharmaceutical research. Its unique molecular structure provides a foundation for the development of novel bioactive molecules with potential therapeutic benefits. Ongoing research continues to uncover new possibilities for this versatile compound, making it an essential component in the toolkit of scientists working at the forefront of chemical and biological innovation.
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